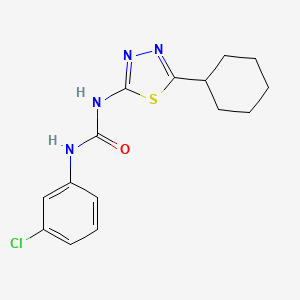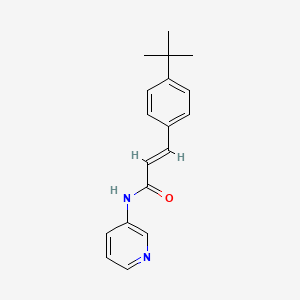
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea, also known as CCTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCTU belongs to the class of thiadiazole urea derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and neuroprotective effects. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, including the AKT/mTOR pathway.
实验室实验的优点和局限性
One of the major advantages of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is also relatively easy to synthesize and has a low cost compared to other compounds with similar biological activities. However, one limitation of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea and to optimize its pharmacokinetic properties for clinical use. Another potential area of research is the development of novel analogs of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea with improved biological activities and pharmacokinetic properties.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 3-chloroaniline and 5-cyclohexyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent and a base. The resulting product is then treated with urea to obtain N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been optimized to yield high purity and high yields.
科学研究应用
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-11-7-4-8-12(9-11)17-14(21)18-15-20-19-13(22-15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWKHZSKLUSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)

![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)

![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)

![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)

![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)
![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)